Cas no 1179208-30-0 (1-(3-Bromophenyl)-2-phenylpropan-2-ol)

1-(3-Bromophenyl)-2-phenylpropan-2-ol is a brominated aromatic alcohol with a molecular structure featuring both phenyl and bromophenyl substituents. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the bromine atom enhances reactivity, enabling selective functionalization via cross-coupling reactions such as Suzuki or Heck couplings. The tertiary alcohol moiety further offers versatility for derivatization or as a directing group in catalytic transformations. Its well-defined structure and stability make it a valuable building block for researchers exploring complex molecular architectures.
1-(3-Bromophenyl)-2-phenylpropan-2-ol structure
1179208-30-0 structure
商品名:1-(3-Bromophenyl)-2-phenylpropan-2-ol
CAS番号:1179208-30-0
MF:C15H15BrO
メガワット:291.183003664017
MDL:MFCD12723235
CID:5206230

1-(3-Bromophenyl)-2-phenylpropan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-(3-bromophenyl)-2-phenylpropan-2-ol
    • Benzeneethanol, 3-bromo-α-methyl-α-phenyl-
    • 1-(3-Bromophenyl)-2-phenylpropan-2-ol
    • MDL: MFCD12723235
    • インチ: 1S/C15H15BrO/c1-15(17,13-7-3-2-4-8-13)11-12-6-5-9-14(16)10-12/h2-10,17H,11H2,1H3
    • InChIKey: ZBYOVDJLZXAOCI-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1)CC(C)(C1C=CC=CC=1)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 237
  • トポロジー分子極性表面積: 20.2
  • 疎水性パラメータ計算基準値(XlogP): 3.9

1-(3-Bromophenyl)-2-phenylpropan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-85274-5g
1-(3-bromophenyl)-2-phenylpropan-2-ol
1179208-30-0 80%
5g
$1945.0 2023-09-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01082554-5g
1-(3-Bromophenyl)-2-phenylpropan-2-ol
1179208-30-0 95%
5g
¥9639.0 2023-04-05
Enamine
EN300-85274-0.25g
1-(3-bromophenyl)-2-phenylpropan-2-ol
1179208-30-0 80%
0.25g
$331.0 2023-09-02
Enamine
EN300-85274-0.05g
1-(3-bromophenyl)-2-phenylpropan-2-ol
1179208-30-0 80%
0.05g
$155.0 2023-09-02
Enamine
EN300-85274-5.0g
1-(3-bromophenyl)-2-phenylpropan-2-ol
1179208-30-0 80%
5.0g
$1945.0 2023-02-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01082554-1g
1-(3-Bromophenyl)-2-phenylpropan-2-ol
1179208-30-0 95%
1g
¥3325.0 2023-04-05
Enamine
EN300-85274-10g
1-(3-bromophenyl)-2-phenylpropan-2-ol
1179208-30-0 80%
10g
$2884.0 2023-09-02
1PlusChem
1P01ALAO-250mg
1-(3-bromophenyl)-2-phenylpropan-2-ol
1179208-30-0 80%
250mg
$471.00 2023-12-26
1PlusChem
1P01ALAO-5g
1-(3-bromophenyl)-2-phenylpropan-2-ol
1179208-30-0 80%
5g
$2466.00 2023-12-26
1PlusChem
1P01ALAO-500mg
1-(3-bromophenyl)-2-phenylpropan-2-ol
1179208-30-0 80%
500mg
$710.00 2023-12-26

1-(3-Bromophenyl)-2-phenylpropan-2-ol 関連文献

1-(3-Bromophenyl)-2-phenylpropan-2-olに関する追加情報

Introduction to 1-(3-Bromophenyl)-2-phenylpropan-2-ol (CAS No. 1179208-30-0)

1-(3-Bromophenyl)-2-phenylpropan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1179208-30-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated phenyl ring and a phenyl-substituted propanol backbone, has garnered attention due to its structural versatility and potential biological activities. The presence of both bromine and phenyl groups makes it a valuable intermediate in synthetic chemistry, particularly in the development of more complex molecules.

The structural motif of 1-(3-Bromophenyl)-2-phenylpropan-2-ol positions it as a key building block for medicinal chemists. The bromine atom at the 3-position of the phenyl ring provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups. This reactivity is crucial in constructing pharmacophores for drug discovery.

The phenylpropan-2-ol moiety contributes to the compound's solubility and lipophilicity, making it suitable for various pharmacokinetic profiles. Such structural features are often explored in the design of central nervous system (CNS) drugs, where balance between lipophilicity and metabolic stability is critical. Recent studies have highlighted the importance of 1-(3-Bromophenyl)-2-phenylpropan-2-ol as a precursor in synthesizing novel scaffolds with potential therapeutic applications.

In contemporary pharmaceutical research, the demand for structurally unique compounds with improved efficacy and reduced side effects has driven the exploration of molecules like 1-(3-Bromophenyl)-2-phenylpropan-2-ol. Its dual functionality—combining a reactive bromine atom with a lipophilic aliphatic chain—makes it an attractive candidate for hit identification and optimization campaigns. Researchers have leveraged this compound to develop analogs targeting various disease pathways, including inflammation and neurodegeneration.

One notable application of derivatives derived from 1-(3-Bromophenyl)-2-phenylpropan-2-ol is in the synthesis of kinase inhibitors. The phenyl rings provide hydrophobic interactions with binding pockets in protein targets, while the bromine atom allows for selective modifications to enhance binding affinity. For instance, recent publications have demonstrated its utility in generating inhibitors of tyrosine kinases, which play pivotal roles in cancer signaling pathways.

The chemical synthesis of 1-(3-Bromophenyl)-2-phenylpropan-2-ol typically involves multi-step processes starting from commercially available aromatic precursors. Key steps often include bromination of a biphenyl derivative followed by reduction or alkylation to introduce the propanol side chain. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing byproduct formation and enhancing overall yields.

The pharmacological profile of 1-(3-Bromophenyl)-2-phenylpropan-2-ol and its derivatives continues to be an area of active investigation. Preclinical studies have suggested potential activity in modulating neurotransmitter receptors, making it relevant for exploring treatments in conditions such as depression and anxiety disorders. The compound's ability to cross the blood-brain barrier further enhances its appeal as a lead compound for CNS drug development.

From a computational chemistry perspective, virtual screening techniques have been employed to identify novel derivatives of 1-(3-Bromophenyl)-2-phenylpropan-2-ol with enhanced biological activity. Molecular docking studies have revealed that subtle modifications around the phenyl rings can significantly alter binding interactions with target proteins. This computational approach has accelerated the discovery process by prioritizing promising candidates for experimental validation.

The role of 1-(3-Bromophenyl)-2-phenylpropan-2-ol in material science is also emerging as an exciting frontier. Its ability to form stable complexes with other molecules makes it useful in designing functional materials for applications such as sensors and catalysts. The bromine substituent facilitates coordination with transition metals, enabling the creation of metal complexes with tailored properties.

In conclusion, 1-(3-Bromophenyl)-2-phenylpropan-2-ol (CAS No. 1179208-30-0) represents a versatile intermediate with broad utility across pharmaceuticals and materials science. Its unique structural features—combining aromatic rings with functional side chains—make it indispensable in synthetic chemistry and drug discovery efforts. As research progresses, new applications and derivatives are likely to expand its significance further.

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